![molecular formula C14H6F6N2O B2442766 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile CAS No. 338758-36-4](/img/structure/B2442766.png)
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile (hereafter referred to as TFP) is a synthetic compound that has gained significant attention in the field of scientific research. TFP has been found to have potential applications in the areas of medicinal chemistry, agrochemicals, and materials science.
科学的研究の応用
Azafluorene Derivatives and SARS-CoV-2 Inhibition
Azafluorene derivatives, possessing structural similarities to "5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile," have been synthesized and analyzed for their potential as inhibitors of the SARS-CoV-2 RdRp enzyme. These compounds were evaluated through quantum chemical modeling and molecular docking analysis, suggesting potential applications in antiviral research against COVID-19. The study also discusses the compounds' physicochemical properties and drug-likeness behaviors, providing insights into their potential therapeutic applications (Venkateshan et al., 2020).
Chromenopyridine Derivatives in Corrosion Inhibition
Chromenopyridine derivatives, which are structurally related, have been studied for their corrosion inhibition properties on steel in acidic environments. This research demonstrates the potential of such compounds in industrial applications, particularly in protecting metals from corrosion. The study highlights the importance of structural elements in influencing corrosion inhibition efficiency and the potential for environmentally friendly corrosion inhibitors (Ansari et al., 2017).
Novel Intermediates for Trifluoromethylated Azaindazole Derivatives
The synthesis of "6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile," a closely related compound, demonstrates its utility as a versatile intermediate in creating trifluoromethylated N-heterocycles. This research underscores the significance of such intermediates in synthesizing compounds with potential pharmacological applications, emphasizing the role of trifluoromethyl groups in medicinal chemistry (Channapur et al., 2019).
Applications in Bulk-Heterojunction Solar Cells
Investigations into small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit, akin to "5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile," have revealed their utility in solution-processable bulk-heterojunction solar cells. These compounds, featuring electron-donating and accepting groups linked by rigidified π-spacers, show promise in enhancing the efficiency and performance of photovoltaic devices, indicating a potential application in renewable energy technologies (Gupta et al., 2015).
Antioxidant Properties of Pyridinols and Pyrimidinols
Research into 3-pyridinols and 5-pyrimidinols, which share core structural features with "5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile," has highlighted their effectiveness as radical-trapping antioxidants. These compounds, by virtue of their nitrogen incorporation, present a significant advancement in antioxidant technology, offering potential applications in materials science and pharmacology to protect against oxidative stress (Valgimigli et al., 2013).
特性
IUPAC Name |
5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O/c15-13(16,17)8-2-1-3-10(4-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQKDVNWZWJTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2442684.png)
![3-fluoro-4-methoxy-N-(1-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)pyrrolidin-3-yl)benzamide](/img/structure/B2442685.png)

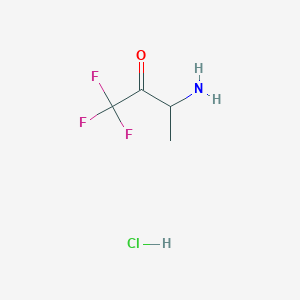
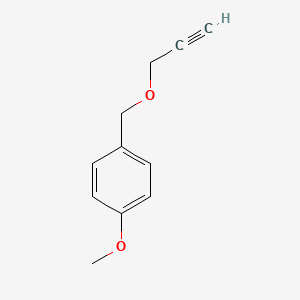
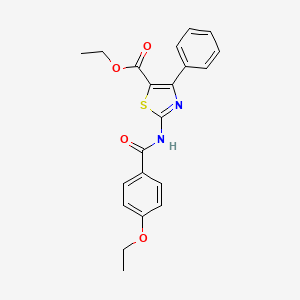

![N-(2,3-dihydro-1H-inden-5-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2442694.png)
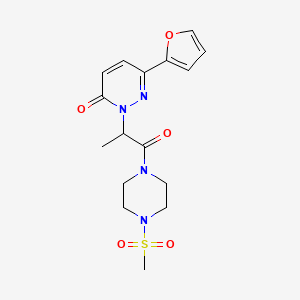
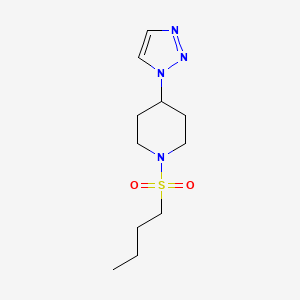
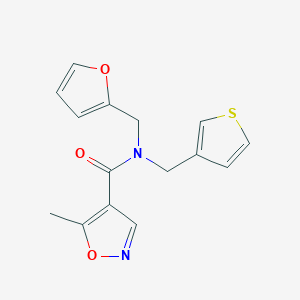
![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)
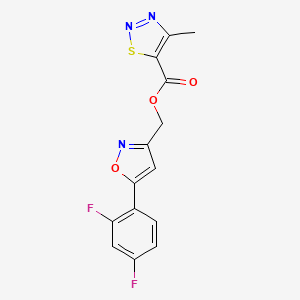
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2442706.png)